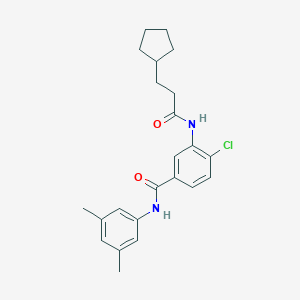![molecular formula C16H13Br2NO4 B309417 Ethyl 5-[(2,5-dibromobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309417.png)
Ethyl 5-[(2,5-dibromobenzoyl)amino]-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-[(2,5-dibromobenzoyl)amino]-2-hydroxybenzoate, commonly known as DBB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBB is a synthetic compound that belongs to the family of benzoylureas and has a molecular formula of C16H12Br2N2O4.
Mechanism of Action
The mechanism of action of DBB is not fully understood, but it is believed to act by inhibiting various biochemical pathways in the target organism. In insects, DBB is thought to interfere with the synthesis of chitin, a key component of the insect exoskeleton, leading to the death of the insect. In cancer cells, DBB has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, leading to the death of the cancer cells.
Biochemical and Physiological Effects:
DBB has been shown to have a range of biochemical and physiological effects depending on the target organism. In insects, DBB has been shown to cause developmental abnormalities, reduce feeding and growth rates, and ultimately lead to death. In cancer cells, DBB has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth.
Advantages and Limitations for Lab Experiments
DBB has several advantages as a research tool, including its ease of synthesis, low cost, and broad range of potential applications. However, DBB also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on DBB, including:
1. Investigating the potential of DBB as a pesticide for use in agriculture.
2. Further exploring the anti-cancer properties of DBB and its potential as a therapeutic agent.
3. Developing new materials using DBB as a building block.
4. Studying the mechanism of action of DBB to better understand its biochemical and physiological effects.
5. Investigating the potential of DBB as a tool for studying various biochemical pathways in different organisms.
In conclusion, DBB is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DBB has been shown to have insecticidal properties, anti-cancer properties, and has been used as a building block for the synthesis of various functional materials. While DBB has several advantages as a research tool, further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
DBB is synthesized by the reaction of ethyl 2-hydroxy-5-nitrobenzoate with 2,5-dibromobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an intermediate that is subsequently reduced to yield DBB.
Scientific Research Applications
DBB has been extensively studied for its potential applications in various fields such as agriculture, medicine, and materials science. In agriculture, DBB has been shown to have insecticidal properties and can be used as a pesticide to control various insect pests. In medicine, DBB has been investigated for its potential anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. In materials science, DBB has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks.
properties
Molecular Formula |
C16H13Br2NO4 |
|---|---|
Molecular Weight |
443.09 g/mol |
IUPAC Name |
ethyl 5-[(2,5-dibromobenzoyl)amino]-2-hydroxybenzoate |
InChI |
InChI=1S/C16H13Br2NO4/c1-2-23-16(22)12-8-10(4-6-14(12)20)19-15(21)11-7-9(17)3-5-13(11)18/h3-8,20H,2H2,1H3,(H,19,21) |
InChI Key |
QILJZSGAMKJJNL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)Br)O |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(benzylamino)carbonyl]phenyl}-3,4-dichlorobenzamide](/img/structure/B309337.png)
![3,4-dichloro-N-{3-[(4-methoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B309338.png)
![3-[(3-cyclopentylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309339.png)
![Methyl 5-[(3-cyclopentylpropanoyl)amino]-2-hydroxybenzoate](/img/structure/B309340.png)
![N-(2-chlorophenyl)-4-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B309343.png)

![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B309347.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309348.png)
![Ethyl 4-chloro-3-[(3-cyclopentylpropanoyl)amino]benzoate](/img/structure/B309349.png)
![Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate](/img/structure/B309352.png)
![Methyl 3-methoxy-4-[(4-methylbenzoyl)oxy]benzoate](/img/structure/B309353.png)
![Ethyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B309354.png)
![N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]nicotinamide](/img/structure/B309355.png)
![Methyl 4-chloro-3-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B309356.png)